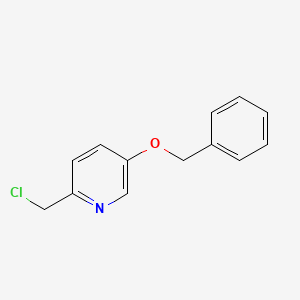

5-(Benzyloxy)-2-(chloromethyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWNTPDUEZHHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591290 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127590-90-3 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 5 Benzyloxy 2 Chloromethyl Pyridine

Role of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is underscored by its presence in numerous FDA-approved drugs. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its proven success in drug discovery. It is found in drugs spanning a wide range of therapeutic areas. The versatility of the pyridine ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Area |

| Imatinib | Anticancer |

| Amlodipine | Antihypertensive |

| Atazanavir | Antiviral |

| Omeprazole | Proton Pump Inhibitor |

Importance of Benzylic Functionalities in Chemical Transformations

The benzyloxy group, a benzyl (B1604629) group attached to an oxygen atom, is a widely utilized functionality in organic synthesis. One of its most critical roles is as a protecting group for alcohols. The benzyl group is relatively stable to a variety of reaction conditions, yet it can be readily removed under specific, often mild, conditions such as catalytic hydrogenation. This stability and ease of removal make it an invaluable tool in multi-step syntheses of complex molecules.

Beyond its role as a protecting group, the benzylic position exhibits enhanced reactivity. The proximity of the aromatic ring allows for the stabilization of benzylic radicals, carbocations, and carbanions through resonance. This inherent stability facilitates a range of chemical transformations at the benzylic carbon, making it a key site for synthetic manipulation.

Strategic Value of Chloromethyl Groups in Synthetic Chemistry

The chloromethyl group (-CH2Cl) is a highly valuable functional group in synthetic chemistry due to its reactivity as an electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in a variety of synthetic transformations, most notably in nucleophilic substitution reactions.

The introduction of a chloromethyl group onto a molecule provides a versatile handle for the subsequent installation of a wide array of other functional groups. This is particularly useful in the construction of pharmaceutical intermediates and other complex organic molecules. For instance, reaction with amines, thiols, or alkoxides allows for the straightforward formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

Overview of 5-(Benzyloxy)-2-(chloromethyl)pyridine's Position in Contemporary Chemical Research

This compound emerges as a strategically important intermediate by combining the advantageous features of its three core components. The pyridine ring provides a biologically relevant scaffold, the benzyloxy group offers a means of protection or further functionalization, and the chloromethyl group serves as a reactive site for building molecular complexity.

This compound is a key building block in the synthesis of more elaborate molecules with potential therapeutic applications. For example, it is a precursor for the synthesis of various substituted pyridines that are investigated for their biological activities. Research into novel therapeutics often involves the synthesis of libraries of related compounds to explore structure-activity relationships, and this compound is an ideal starting point for such endeavors.

Recent research has highlighted the potential of molecules derived from similar scaffolds. For instance, novel 5-(benzyloxy)pyridin-2(1H)-one derivatives have been designed and synthesized as potent c-Met inhibitors, which are a target in cancer therapy. nih.gov Additionally, (pyridin-2-yl)methanol derivatives are being explored as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a target for pain and inflammation. nih.govacs.org The synthesis of these and other related compounds can be facilitated by the use of versatile intermediates like this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H12ClNO |

| Molecular Weight | 233.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 79-81 °C |

The strategic placement of the functional groups in this compound allows for selective reactions. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, while the benzyloxy group at the 5-position can be deprotected at a later synthetic stage to reveal a hydroxyl group for further modification. This built-in orthogonality makes it a highly valuable tool for the synthetic chemist.

Synthetic Methodologies for 5 Benzyloxy 2 Chloromethyl Pyridine

Precursor-Based Synthesis Strategies

The synthesis of 5-(Benzyloxy)-2-(chloromethyl)pyridine often relies on the modification of carefully chosen precursor molecules. These strategies involve the sequential introduction of the required functional groups onto the pyridine (B92270) ring.

Routes Involving 2-Chloro-5-(chloromethyl)pyridine (B46043) as a Core Intermediate

A primary route to this compound begins with the precursor 2-Chloro-5-(chloromethyl)pyridine. This intermediate already contains the necessary chloro and chloromethyl groups at the 2- and 5-positions of the pyridine ring. The synthesis is then completed by introducing the benzyloxy group at the 5-position, which typically displaces the chloro group already there.

The synthesis of the 2-Chloro-5-(chloromethyl)pyridine intermediate itself can be achieved through several pathways. One common method is the chlorination of 3-methylpyridine (B133936) (β-picoline). epo.orggoogle.com However, this reaction can produce a mixture of products that are difficult to separate. google.com An alternative approach involves the cyclization of precursors like 4-formylpentanoate esters, which are then aminated, halogenated, and chlorinated to yield 2-chloro-5-methylpyridine (B98176), followed by chlorination of the methyl group. epo.org A more direct process involves reacting 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent, such as a combination of phosphorus oxychloride and phosphorus(V) chloride, to form the target intermediate. google.com

Once 2-Chloro-5-(chloromethyl)pyridine is obtained, the benzyloxy group is introduced. This is typically achieved through a nucleophilic substitution reaction with benzyl (B1604629) alcohol in the presence of a strong base.

| Reactant | Reagent/Base | Solvent | Conditions | Yield |

| 2-Chloro-5-(chloromethyl)pyridine | Benzyl Alcohol, Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0–25°C | Not specified |

| 2-Chloro-5-(chloromethyl)pyridine | Benzyl Alcohol, Potassium tert-butoxide | Tetrahydrofuran (THF) | Room Temperature | Not specified |

This table presents plausible reaction conditions based on standard organic synthesis principles for etherification.

Synthesis from Hydroxymethyl Pyridine Derivatives

Another synthetic strategy starts from hydroxymethyl pyridine derivatives, such as (5-hydroxy-pyridin-2-yl)methanol. This approach requires a two-step functionalization: the chlorination of the hydroxymethyl group and the etherification of the hydroxyl group.

The first step is the conversion of the hydroxymethyl group (-CH₂OH) into a chloromethyl group (-CH₂Cl). This is typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The second step involves the introduction of the benzyl group onto the hydroxyl moiety at the 5-position.

Incorporating the Benzyloxy Moiety: Etherification and Alkylation Reactions

The introduction of the benzyloxy group is a crucial step in several synthetic routes and is typically achieved via etherification or alkylation reactions. A common method is the Williamson ether synthesis, where an alkoxide, formed by deprotonating a hydroxyl group on the pyridine ring with a base, reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

A plausible route involves the reaction of 5-hydroxy-2-(chloromethyl)pyridine with a benzyl halide under basic conditions. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

| Pyridine Precursor | Benzylating Agent | Base | Solvent |

| 5-Hydroxy-2-(chloromethyl)pyridine | Benzyl bromide | Sodium Hydride (NaH) | DMF |

| 5-Hydroxy-2-(chloromethyl)pyridine | Benzyl chloride | Potassium Carbonate (K₂CO₃) | Acetone |

| 4-chloropyridone | Benzyl bromide | Silver(I) Carbonate (Ag₂CO₃) | Benzene (B151609) |

This table illustrates common reagent combinations for the etherification step in the synthesis of benzyloxypyridine derivatives.

Advanced Synthetic Approaches

To improve efficiency, safety, and scalability, advanced synthetic methods are being explored for the production of this compound and related compounds.

Continuous Flow Reaction Modules for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, higher yields, and shorter reaction times. ajinomoto.com These systems use pumps to move reagents through tubes and reactors, allowing for precise control over reaction parameters. springernature.com

For the synthesis of compounds like this compound, a modular flow setup can be designed. uc.pt This approach is particularly beneficial for managing highly exothermic reactions or when using hazardous reagents. ajinomoto.comuni-muenchen.de A typical flow system would consist of pumps for delivering the precursor and reagent solutions, a T-mixer to combine them, a heated or cooled reactor coil to control the reaction temperature and residence time, and a back-pressure regulator to maintain the system under pressure and prevent solvent boiling. springernature.com This technology enables seamless scaling from laboratory research to industrial production. ajinomoto.com

Key Benefits of Continuous Flow Synthesis:

Increased Safety: Small reaction volumes minimize the risks associated with hazardous chemicals and exothermic reactions. ajinomoto.com

Enhanced Control: Precise control over temperature, pressure, and stoichiometry leads to better product quality and consistency. ajinomoto.com

Scalability: Production can be scaled up by running the system for longer periods or by using multiple systems in parallel. uc.ptalmacgroup.com

Catalytic Methods in Benzyloxy-Pyridyl Synthesis

Catalysis plays a significant role in modern organic synthesis by enabling new reaction pathways and improving the efficiency of existing ones. In the synthesis of benzyloxy-pyridyl compounds, catalytic methods can be employed for the crucial C-O bond formation during the etherification step.

Palladium-catalyzed cross-coupling reactions, for instance, can be used to form the ether linkage between a chloropyridine derivative and benzyl alcohol. Nickel-photoredox dual catalysis represents another advanced method for creating N-benzylic heterocycles, showcasing the potential for catalytic strategies in this area of chemistry. nih.gov Furthermore, solvent-free synthesis methods using various catalysts are gaining attention due to their environmental benefits, offering quicker reaction times and higher yields. nih.gov The development of new catalytic systems continues to be an active area of research, aiming to provide more efficient and sustainable routes for the synthesis of complex pyridine derivatives. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can accelerate reaction rates and minimize the formation of side products. nih.gov

In the context of heterocyclic chemistry, microwave-assisted protocols have been successfully applied to the synthesis of a wide array of pyridine derivatives and related nitrogen-containing scaffolds. nih.govmdpi.com For instance, one-pot microwave-assisted cycloadditions have been employed to produce imidazo[1,5-a]pyridine (B1214698) derivatives in high yields, often exceeding 80%. mdpi.com Similarly, a simple and rapid microwave-assisted synthesis for 6-methoxy-5,6-dihydro-5-azapurines has been developed, highlighting the efficiency of this approach. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Input | Indirect, slow | Direct, rapid, uniform |

| Yield | Variable, often moderate | Generally higher |

| Side Products | More prevalent | Often reduced |

| Conditions | Often harsh (high temp/pressure) | Generally milder |

Regioselective Synthesis Challenges and Solutions

The synthesis of polysubstituted pyridines, such as this compound, is fundamentally a challenge in regioselectivity—the control of substituent placement at specific positions on the pyridine ring. The goal is to introduce the benzyloxy group at the C-5 position and the chloromethyl group at the C-2 position, to the exclusion of other isomers.

A primary challenge arises from the directing effects of the pyridine nitrogen and any existing substituents. The synthesis often begins with a simpler precursor, such as 3-methylpyridine. A plausible synthetic route involves the chlorination of both the methyl group and the pyridine ring. However, controlling the position of chlorination on the ring is difficult, as multiple isomers can be formed. Direct chlorination of 3-methylpyridine can lead to a mixture of products, necessitating complex purification steps and reducing the yield of the desired 2-chloro-5-methylpyridine intermediate. researchgate.netpatsnap.com

Key Challenges:

Controlling Substitution on the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, but directs incoming groups to specific positions, which may not be the desired ones. Functionalizing the 2- and 5-positions requires a strategy that overrides or utilizes these inherent electronic effects.

Preventing By-product Formation: Reactions such as chlorination can be aggressive, leading to over-chlorination or substitution at undesired positions, which complicates purification and lowers the yield. google.com

Multi-step Synthesis Control: The synthesis is typically a multi-step process (e.g., ring chlorination, side-chain chlorination, etherification). The sequence of these steps is critical to achieving the correct substitution pattern.

Solutions and Strategies:

Use of Specific Catalysts: To overcome the regioselectivity challenge in the chlorination of 3-methylpyridine, specific catalysts are employed. For example, a supported palladium chloride catalyst can be used to achieve a one-step reaction to 2-chloro-5-chloromethylpyridine with improved selectivity and a molar yield of around 50%. patsnap.com

Strategic Sequencing of Reactions: A common strategy involves starting with a precursor where the substitution pattern is already established. For instance, synthesis could begin with 2-methyl-5-hydroxypyridine. The hydroxyl group can be protected as a benzyl ether, followed by the selective chlorination of the methyl group at the 2-position. This avoids the difficult step of controlling regioselectivity on an unsubstituted ring.

Chemoselective Functionalization: Advanced methods for synthesizing polysubstituted pyridines use a modular strategy. This involves installing different leaving groups (e.g., -Br, -Cl, -OSO₂F) with distinct reactivities at various positions on the pyridine ring. By carefully selecting catalysts and reaction conditions, these positions can be functionalized in a stepwise manner, providing exquisite control over the final substitution pattern. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of the synthesis of this compound requires meticulous optimization of various reaction parameters. The principles for this optimization can be effectively illustrated by examining the synthesis of its close analogue, 2-chloro-5-chloromethylpyridine, for which extensive research is available.

The conversion of 2-chloro-5-methylpyridine to 2-chloro-5-chloromethylpyridine via radical chlorination is a critical step. Optimization of this process involves careful control of several factors to favor the formation of the desired monochlorinated product over starting material or dichlorinated by-products.

Key Parameters for Optimization:

Temperature: Temperature control is crucial. For instance, in the chlorination of 2-chloro-5-methylpyridine, maintaining the temperature at 75°C in a refluxing solvent was found to be optimal. patsnap.com In other systems, like the direct chlorination of 3-methylpyridine, reaction temperatures can be much higher, around 280°C, when using a specific gas-phase catalytic process. patsnap.com

Initiator/Catalyst Concentration: In radical chlorination, the amount of initiator, such as azobisisobutyronitrile (AIBN), is critical. An optimized molar ratio of the initiator to the 2-chloro-5-methylpyridine starting material was determined to be 1:20 to achieve efficient reaction initiation without promoting unwanted side reactions. patsnap.com

Reagent Addition and Flow Rate: The rate of addition of the chlorinating agent (e.g., chlorine gas) must be carefully managed. A controlled flow rate, for example between 300-400 mL/min, ensures that the concentration of the reactive chlorine species remains at a level that promotes the desired reaction without leading to over-chlorination. patsnap.com

pH Control: In liquid-phase chlorination reactions, maintaining an optimal pH is essential for minimizing by-product formation. The use of an acid buffering agent to keep the solution pH in a narrow range of 4-5 has been shown to significantly increase the yield of 2-chloro-5-chloromethylpyridine to approximately 90%. google.com

Solvent and Reactor Design: The choice of solvent and even the physical design of the reactor can impact yield. Carbon tetrachloride is a common solvent for these chlorination reactions. patsnap.com Furthermore, using specialized reactors, such as an airlift loop reactor, can improve mixing and gas-liquid mass transfer, leading to better yields and overcoming issues associated with traditional stirred-tank reactors. researchgate.netpatsnap.com

The following table summarizes optimized conditions found in the literature for key steps in the synthesis of the related compound 2-chloro-5-chloromethylpyridine.

Table 2: Optimized Reaction Conditions for Synthesis of 2-chloro-5-chloromethylpyridine

| Reaction Step | Parameter | Optimized Condition | Reported Yield | Reference |

|---|---|---|---|---|

| Chlorination of 3-methylpyridine | pH | 4-5 (using buffer) | ~90% | google.com |

| Chlorination of 3-methylpyridine | Catalyst / Temperature | PdCl₂/Al₂O₃ / 280°C | ~50% | patsnap.com |

| Chlorination of 2-chloro-5-methylpyridine | Temperature | 75°C | - | patsnap.com |

| Chlorination of 2-chloro-5-methylpyridine | Initiator Ratio (AIBN) | 1:20 (to reactant) | - | patsnap.com |

| Chlorination of 2-chloro-5-methylpyridine | Cl₂ Flow Rate | 300-400 mL/min | - | patsnap.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-chloromethylpyridine |

| 3-methylpyridine |

| 2-chloro-5-methylpyridine |

| 2-amino-5-methylpyridine |

| 2-methyl-5-nitropyridine |

| 5-hydroxy-2-methylpyridine |

| 2-chloro-5-trichloromethylpyridine |

| 2-chloro-5-dichloromethylpyridine |

| 2-chloro-3-phenyl-5-(p-tolyl)pyridine |

| 5-bromo-6-chloropyridin-3-yl fluorosulfate |

| Etoricoxib |

| 6-methoxy-5,6-dihydro-5-azapurines |

Advanced Reaction Chemistry of 5 Benzyloxy 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 5-(benzyloxy)-2-(chloromethyl)pyridine is an excellent electrophilic site, analogous to a benzyl (B1604629) chloride. The chlorine atom is a good leaving group, readily displaced by a wide variety of nucleophiles in SN2 reactions. This reactivity is central to its utility as a building block for introducing the (5-(benzyloxy)pyridin-2-yl)methyl moiety into larger molecules.

Amine Nucleophiles: Formation of Aminomethyl Pyridine (B92270) Derivatives

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted aminomethyl pyridine derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The resulting aminomethyl pyridines are themselves important intermediates, particularly for the synthesis of fused heterocyclic systems.

A general representation of this reaction involves stirring this compound with an excess of the desired amine in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). The use of a non-nucleophilic base, like potassium carbonate or triethylamine, can also facilitate the reaction.

Table 1: Synthesis of N-Substituted ((5-(benzyloxy)pyridin-2-yl)methyl)amines This table presents hypothetical and analogous examples based on standard organic reactions.

| Amine Nucleophile | Product | Typical Conditions |

|---|---|---|

| Piperidine (B6355638) | 2-((5-(Benzyloxy)pyridin-2-yl)methyl)piperidine | K2CO3, Acetonitrile, Reflux |

| Aniline (B41778) | N-((5-(Benzyloxy)pyridin-2-yl)methyl)aniline | Triethylamine, THF, 60 °C |

| Ethylamine | N-((5-(Benzyloxy)pyridin-2-yl)methyl)ethanamine | Excess Ethylamine, Ethanol, RT |

These reactions are fundamental for introducing a flexible, nitrogen-containing side chain onto the pyridine core, which is a key step in the synthesis of various biologically active molecules.

Sulfur Nucleophiles: Thioetherification and Thietane (B1214591) Formation

Sulfur-based nucleophiles, such as thiols and thiophenols, react readily with this compound to form thioethers. These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

For instance, the reaction with a sodium thiolate, such as sodium methyl mercaptide, in a solvent like ethanol proceeds smoothly at room temperature to yield the corresponding methyl thioether. google.com This thioetherification provides a robust method for creating carbon-sulfur bonds.

Table 2: Thioetherification of this compound Data is based on analogous reactions.

| Sulfur Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Sodium methyl mercaptide | 2-((Methylthio)methyl)-5-(benzyloxy)pyridine | Ethanol, 0 °C to RT | google.com |

| Thiophenol | 2-((Phenylthio)methyl)-5-(benzyloxy)pyridine | NaOH, DMF, RT | General Procedure |

While thietane formation would require an intramolecular reaction involving a sulfur nucleophile three carbons away from the chloromethyl group, such a precursor is not directly formed from this compound in a single step with common sulfur nucleophiles. The primary reaction is intermolecular thioetherification.

Oxygen Nucleophiles: Ether and Ester Linkage Formation

Oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates, can displace the chloride from the chloromethyl group to form ether and ester linkages, respectively. The reaction with an alcohol or phenol (B47542) is typically performed under basic conditions (e.g., using sodium hydride or a strong base) to generate the corresponding alkoxide or phenoxide, which is a more potent nucleophile.

Similarly, the formation of an ester linkage can be achieved by reacting this compound with a carboxylate salt, such as sodium benzoate, in a polar aprotic solvent like DMF. This reaction provides a direct route to esters with the pyridylmethyl moiety.

Table 3: Ether and Ester Formation Reactions This table presents hypothetical and analogous examples based on standard organic reactions.

| Oxygen Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium methoxide | 2-(Methoxymethyl)-5-(benzyloxy)pyridine | Methanol, Reflux |

| Phenol | 2-(Phenoxymethyl)-5-(benzyloxy)pyridine | K2CO3, Acetone, Reflux |

| Sodium acetate (B1210297) | (5-(Benzyloxy)pyridin-2-yl)methyl acetate | DMF, 80 °C |

Nitrogen Heterocycle Formation via Cyclization

The aminomethyl pyridine derivatives formed from the reactions described in section 3.1.1 are valuable precursors for the synthesis of fused nitrogen heterocycles, such as imidazo[1,5-a]pyridines. mdpi.com The synthesis involves a subsequent cyclization step where the newly introduced aminomethyl group reacts with another electrophile to form the second ring.

For example, the N-((5-(benzyloxy)pyridin-2-yl)methyl)amine can undergo cyclocondensation with various electrophilic components like carboxylic acids, acyl chlorides, or aldehydes to construct the imidazole (B134444) ring. mdpi.com One established route to the related imidazo[1,2-a]pyridine (B132010) core involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related two-carbon electrophile. organic-chemistry.orgbeilstein-journals.orgrsc.orgnih.gov This suggests a pathway where the chloromethyl group is first converted to an amino group (or a substituted amino group) and then cyclized.

A plausible synthetic sequence would be:

Amination: Reaction of this compound with an amine to form an N-substituted-(5-(benzyloxy)pyridin-2-yl)methanamine.

Cyclization: Reaction of the aminomethyl derivative with an appropriate reagent to close the five-membered ring. For instance, reaction with an activated nitroalkane in the presence of polyphosphoric acid can yield substituted imidazo[1,5-a]pyridines. mdpi.com

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-alkylation.

N-Alkylation Reactions

The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This reaction, known as quaternization, typically requires a reactive alkylating agent. In the case of this compound, intermolecular alkylation could potentially occur, where one molecule alkylates another, leading to polymerization. However, reaction with an external alkylating agent can lead to the desired N-alkylated product.

For example, the direct reaction of a pyridine with a simple alkyl chloride, like methyl chloride, can be achieved under pressure to yield the corresponding N-methylpyridinium chloride. google.com The quaternization enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the other substituents. The formation of such pyridinium salts is a common transformation for pyridine derivatives. nih.govmostwiedzy.pl

Table 4: N-Alkylation of this compound Data is based on analogous reactions.

| Alkylating Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Methyl Iodide | 2-(Chloromethyl)-5-(benzyloxy)-1-methylpyridin-1-ium iodide | Acetonitrile, RT | nih.govmostwiedzy.pl |

| Ethyl Chloride | 1-Ethyl-2-(chloromethyl)-5-(benzyloxy)pyridin-1-ium chloride | Sealed vessel, RT to 120 °C | google.com |

N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-O moiety in pyridine N-oxides possesses a unique functionality, capable of acting as an electron donor, which can direct or activate the ring for further functionalization. arkat-usa.org

Common oxidizing agents used for the N-oxidation of pyridines include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. arkat-usa.org More modern and catalytic methods may employ systems like hydrogen peroxide with methyltrioxorhenium (MTO). arkat-usa.org For a substrate like this compound, the choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions involving the benzyloxy and chloromethyl groups. The resulting N-oxide, this compound N-oxide, serves as a versatile intermediate. For instance, the N-oxide functionality can facilitate palladium-catalyzed C-H/C-H cross-coupling reactions at the C2 position. rsc.org

| Oxidizing Agent | Typical Conditions | Product | Ref. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | This compound N-oxide | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | Heat | This compound N-oxide | arkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Catalytic MTO, solvent | This compound N-oxide | arkat-usa.org |

Transformations of the Benzyloxy Moiety

Selective Debenzylation Methodologies

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. commonorganicchemistry.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). commonorganicchemistry.comacs.org The reaction is generally clean, yielding the deprotected alcohol and toluene (B28343) as the byproduct. organic-chemistry.org Solvents such as methanol, ethanol, or ethyl acetate are commonly used. commonorganicchemistry.com To enhance the efficiency of Pd/C-catalyzed deprotection, acidic heterogeneous catalysts like niobic acid-on-carbon (Nb₂O₅/C) can be used as co-catalysts. acs.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Reagents like boron trichloride (B1173362) (BCl₃) can effect chemoselective debenzylation of aryl benzyl ethers at low temperatures, often in the presence of a cation scavenger like pentamethylbenzene. researchgate.net

Oxidative Cleavage: Benzyl ethers can also be deprotected under oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgwikipedia.org This method is particularly effective for p-methoxybenzyl (PMB) ethers but can be applied to simple benzyl ethers, sometimes with photoirradiation to improve reliability. organic-chemistry.org

| Method | Reagents | Key Features | Ref. |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean reaction, common in industry. | commonorganicchemistry.comacs.org |

| Acid-Catalyzed Cleavage | BCl₃, cation scavenger | Useful for acid-stable molecules; can be chemoselective. | researchgate.net |

| Oxidative Cleavage | DDQ | Avoids reductive conditions; useful for molecules with reducible functional groups. | organic-chemistry.orgwikipedia.org |

Benzyloxy Group as a Masked Hydroxyl Precursor

The primary synthetic utility of the benzyloxy group in this context is to act as a "masked" or protected form of a hydroxyl group. By installing the robust benzyl ether, the more reactive hydroxyl group is shielded from participating in undesired reactions during multi-step synthesis. Once the necessary transformations on other parts of the molecule, such as the chloromethyl group or the pyridine ring, are complete, the benzyl group can be selectively removed to reveal the hydroxyl group at the 5-position, yielding 5-hydroxy-2-(chloromethyl)pyridine. This strategy is fundamental in the synthesis of complex molecules where functional group compatibility is a major consideration.

Cross-Coupling Reactions and Functionalization of the Pyridine Ring

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the functionalization of heterocyclic compounds like this compound. nih.gov The electronic nature of the pyridine ring, influenced by the electron-withdrawing benzyloxy group, can affect the efficiency of these reactions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org While the chloromethyl group is a potential coupling site, reactions on the pyridine ring would typically require prior conversion of a ring position into a halide (e.g., bromo or iodo) or triflate. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most versatile cross-coupling methods, reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate. researchgate.netnih.gov It is widely used for preparing biaryl compounds and is known for its high functional group tolerance and the use of generally non-toxic boron reagents. researchgate.netnih.gov For a substrate like this compound, a Suzuki reaction could be envisioned at a halogenated position on the pyridine ring to introduce new aryl or heteroaryl substituents. nih.gov The reaction of the benzylic chloride itself is also possible, coupling with arylboronic acids to form diarylmethane derivatives. researchgate.net

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features | Ref. |

| Stille | Organohalide + Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups, but tin reagents are toxic. | wikipedia.orglibretexts.org |

| Suzuki | Organohalide + Organoboron | Pd(0) complex, base (e.g., K₂CO₃, Cs₂CO₃) | Environmentally benign boron byproducts, wide substrate scope. | researchgate.netnih.gov |

Introduction of Other Substituents via Functional Group Interconversions

Functional group interconversion (FGI) is the process of converting one functional group into another. ic.ac.uk this compound possesses two primary sites for such transformations: the chloromethyl group and the pyridine ring itself.

The 2-(chloromethyl) group is a highly reactive site for nucleophilic substitution. cymitquimica.com The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles to introduce new functionalities. Examples include:

Amination: Reaction with primary or secondary amines to form the corresponding 2-(aminomethyl)pyridines.

Alkoxylation/Thiolation: Reaction with alkoxides or thiolates to form ethers or thioethers, respectively.

Cyanation: Reaction with cyanide salts to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations significantly expand the synthetic utility of the parent molecule, allowing for the construction of a diverse library of derivatives.

Exploration of Radical Reactions and Benzylic Functionalization

The benzylic chloromethyl group at the C2 position of this compound represents a key site for synthetic transformations. While classic nucleophilic substitution reactions are common, modern synthetic strategies increasingly explore radical-mediated pathways to achieve novel C-C and C-heteroatom bond formations. These approaches often proceed under mild conditions and can tolerate a wide range of functional groups.

One promising avenue for the functionalization of this compound is through photoredox catalysis. This technique utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates from stable precursors. In the context of 2-(chloromethyl)pyridine (B1213738) derivatives, photoredox catalysis can facilitate the homolytic cleavage of the C-Cl bond to form a benzylic radical. This highly reactive intermediate can then be trapped by various radical acceptors to forge new chemical bonds.

Recent studies have demonstrated the feasibility of such transformations on complex pyridine-containing scaffolds. For instance, photoredox-catalyzed cross-coupling reactions have been successfully employed to functionalize C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones. acs.org This methodology provides a strong precedent for the application of similar strategies to this compound.

A plausible reaction scheme involves the use of an iridium-based photocatalyst, such as Ir(ppy)3, which, upon excitation with visible light, can reduce the chloromethyl group of this compound. This SET event would lead to the formation of a 5-(benzyloxy)pyridin-2-ylmethyl radical. This radical can then engage in coupling reactions with a variety of radical acceptors, such as electron-deficient olefins or heteroaromatic compounds.

The scope of this transformation could be explored with various coupling partners. The following table illustrates hypothetical, yet scientifically plausible, outcomes for the radical coupling of this compound with a selection of quinoxalinones, based on established methodologies. acs.org

Table 1: Hypothetical Scope of Photoredox-Catalyzed Coupling of this compound with Substituted Quinoxalinones

| Entry | Quinoxalinone Coupling Partner | Product | Hypothetical Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | 5-(Benzyloxy)-2-((1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)pyridine | 65 |

| 2 | 1,5-Dimethylquinoxalin-2(1H)-one | 5-(Benzyloxy)-2-((1,5-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)pyridine | 62 |

| 3 | 5-Chloro-1-methylquinoxalin-2(1H)-one | 5-(Benzyloxy)-2-((5-chloro-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)pyridine | 58 |

| 4 | 1-Methyl-5-(trifluoromethyl)quinoxalin-2(1H)-one | 5-(Benzyloxy)-2-((1-methyl-5-(trifluoromethyl)-2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)pyridine | 55 |

The reaction mechanism is believed to proceed through a catalytic cycle initiated by the photoexcitation of the iridium catalyst. The excited state of the catalyst then reduces the chloromethyl group of the pyridine substrate to generate the key benzylic radical intermediate. This radical subsequently adds to the quinoxalinone coupling partner. The resulting radical intermediate is then oxidized by the photocatalyst in its oxidized state, regenerating the ground-state catalyst and forming the final product after deprotonation.

This exploration into radical-mediated benzylic functionalization highlights a modern and powerful strategy for the derivatization of this compound, opening avenues for the synthesis of novel and potentially biologically active molecules.

Synthetic Utility of 5 Benzyloxy 2 Chloromethyl Pyridine in Complex Molecular Architecture

Building Block in Heterocyclic Synthesis

5-(Benzyloxy)-2-(chloromethyl)pyridine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex heterocyclic structures. Its utility stems from the presence of two key reactive sites: the highly reactive chloromethyl group at the 2-position and the protected hydroxyl function (benzyloxy group) at the 5-position. This arrangement allows for sequential and site-selective modifications, enabling the construction of intricate molecular frameworks.

Construction of Fused Pyridine (B92270) Systems

The chloromethyl group on the pyridine ring is an excellent electrophilic center, readily participating in nucleophilic substitution reactions. This reactivity is harnessed to construct fused heterocyclic systems where the pyridine ring is annulated with another ring. By reacting this compound with binucleophilic reagents, a cascade of reactions can be initiated, leading to the formation of bicyclic and polycyclic aromatic systems.

For instance, reaction with a molecule containing both a thiol and an amine group can lead to the formation of thieno- or thiazinopyridine derivatives. The initial step typically involves the displacement of the chloride by the more nucleophilic sulfur atom, followed by an intramolecular cyclization involving the amine. The benzyloxy group, being relatively stable under these conditions, is carried through the synthesis and can be deprotected in a later step to provide a handle for further functionalization. This strategy is a cornerstone in the synthesis of novel heterocyclic scaffolds, which are prevalent in pharmacologically active compounds. The synthesis of pyrazolo[1,2-b]pyridine derivatives, for example, can be achieved through related pathways, highlighting the versatility of this building block in creating a diverse range of fused systems. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

| Fused Ring System | General Synthetic Strategy | Potential Precursor Functionality |

|---|---|---|

| Thieno[2,3-b]pyridine (B153569) | Reaction of a 2-halomethylpyridine with a sulfur-containing binucleophile (e.g., thiourea, cysteine derivatives). mdpi.com | 2-(Chloromethyl)pyridine (B1213738) |

| Pyrazolo[3,4-b]pyridine | Condensation of a functionalized pyridine with a hydrazine (B178648) derivative. mdpi.com | 2-Halopyridine with an adjacent carbonyl or cyano group |

| Imidazo[1,2-a]pyridine (B132010) | Reaction of a 2-aminopyridine (B139424) with an α-haloketone. | (Not directly applicable, but illustrates fusion strategy) |

| Pyrrolo[1,2-a]pyridine | Intramolecular cyclization of a 2-substituted pyridine with a pendant nucleophilic chain. | 2-(Chloromethyl)pyridine reacted with a suitable nucleophile |

Integration into Polycyclic Frameworks

Beyond simple bicyclic systems, this compound is instrumental in the assembly of more complex, multi-ring polycyclic frameworks. The chloromethyl group can act as a linker, tethering the pyridine core to other pre-existing ring systems. This can be achieved through reactions such as Friedel-Crafts alkylation, where the chloromethyl group reacts with an aromatic ring in the presence of a Lewis acid catalyst, or through coupling reactions with organometallic reagents.

Furthermore, the benzyloxy group provides a strategic advantage. It can be deprotected at a suitable stage in the synthesis to reveal a phenol (B47542). This hydroxyl group can then participate in intramolecular cyclization reactions, such as etherification or Mitsunobu reactions, to form an additional ring, thereby constructing a rigid polycyclic architecture. This dual functionality—a reactive handle for initial coupling and a masked functional group for subsequent cyclization—makes this compound a powerful tool for chemists aiming to build complex molecules with precisely controlled three-dimensional structures.

Precursor for Bioactive Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a key precursor for the synthesis of such bioactive molecules, offering a modifiable template for generating libraries of compounds for drug discovery programs. nih.govnih.gov

Role in the Synthesis of Drug-Like Molecules

The primary role of this compound in this context is to introduce the 5-(benzyloxy)pyridine-2-yl-methyl moiety into a target molecule. cymitquimica.com The chloromethyl group's reactivity allows for its facile reaction with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. cymitquimica.com This versatility enables the exploration of a large chemical space around the pyridine core.

For example, coupling with various primary or secondary amines leads to a series of 2-(aminomethyl)pyridine derivatives. This structural motif is found in numerous biologically active compounds, including kinase inhibitors and central nervous system agents. nih.gov Similarly, reaction with phenols or thiophenols yields ether or thioether linkages, respectively, which are common in anti-proliferative and anti-inflammatory agents. mdpi.com The benzyloxy group can either be a desired feature of the final molecule, participating in hydrophobic or π-stacking interactions within a biological target, or it can be removed to yield a 5-hydroxypyridine derivative, which can act as a hydrogen bond donor or a site for further metabolic conjugation.

Table 2: Bioactive Scaffolds Incorporating the 2-(Functionalized methyl)-5-(alkoxy)pyridine Motif

| Core Scaffold | Type of Biological Activity | Example or Related Compound Class |

|---|---|---|

| 2-(Aminomethyl)-5-alkoxypyridine | Kinase Inhibition (e.g., CDK1) | Pyrazolo[1,2-b]pyridines nih.gov |

| 2-(Aryloxymethyl)-5-alkoxypyridine | Herbicidal | Fluazifop (contains a trifluoromethylpyridine core) nih.gov |

| 2-(Thio-linked heterocycle)-5-alkoxypyridine | Anti-proliferative | Thieno[2,3-b]pyridines mdpi.com |

| 2-(Heterocyclyl-methyl)-5-alkoxypyridine | Insecticidal | Imidacloprid (structurally related 2-chloro-5-methylpyridine (B98176) precursor) patsnap.com |

Intermediate in the Formation of Advanced Pharmaceutical Intermediates

In multi-step synthetic campaigns, this compound is often not just a building block for the final drug but also a crucial intermediate for creating more complex, advanced intermediates. medchemexpress.com Its structure is closely related to 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate in the synthesis of widely used neonicotinoid insecticides. patsnap.comgoogle.comgoogle.com The synthetic methodologies used for CCMP are often applicable to its benzyloxy analogue.

The compound can undergo further transformations on the pyridine ring itself. For example, the benzyloxy group can be deprotected, and the resulting hydroxyl group can be converted into other functionalities, such as a triflate, which can then participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position, significantly increasing the structural diversity of the resulting intermediates. The chloromethyl group can also be oxidized to an aldehyde, providing a gateway to another set of chemical transformations like reductive amination, Wittig reactions, or aldol (B89426) condensations. These subsequent modifications transform the initial simple pyridine building block into a highly functionalized and advanced intermediate, primed for the final steps of a complex drug synthesis.

Table 3: Transformation of this compound into Advanced Intermediates

| Starting Material | Reagent/Reaction Type | Resulting Advanced Intermediate Structure |

|---|---|---|

| This compound | Nucleophilic Substitution (e.g., with R-NH₂) | 5-(Benzyloxy)-2-((alkylamino)methyl)pyridine |

| This compound | Oxidation (e.g., Sommelet reaction) | 5-(Benzyloxy)picolinaldehyde |

| This compound | Debenzylation (e.g., H₂, Pd/C) followed by functionalization | 6-(Chloromethyl)pyridin-3-yl trifluoromethanesulfonate |

| This compound | Coupling with a boronic acid (after conversion to a halide) | 5-Aryl-2-(chloromethyl)pyridine |

Utilization in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The reactive nature of this compound makes it an excellent candidate for inclusion in MCR strategies, typically as the electrophilic component.

In a hypothetical MCR, this compound could be combined with a nucleophile and another reactive species. For example, in a Ugi-type reaction, an amine, an isocyanide, and a carboxylic acid could be used, with the chloropyridine derivative acting as an external electrophile to trap an intermediate, or in a variation where it replaces the typical aldehyde/ketone component. More directly, it could be used in a pseudo-five-component reaction to synthesize highly substituted piperidines or other nitrogen-containing heterocycles. nih.gov The chloromethyl group would react with a nucleophile generated in situ during the reaction cascade, effectively stitching the 5-(benzyloxy)pyridine moiety onto the newly formed complex scaffold. This approach allows for the creation of intricate, drug-like molecules in a highly convergent and efficient manner, which is a significant advantage in modern high-throughput chemistry and drug discovery.

Table 4: Potential Role in Multicomponent Reactions

| MCR Type | Components | Role of this compound | Potential Product Scaffold |

|---|---|---|---|

| Passerini-type Reaction | Isocyanide, Carboxylic Acid, 5-(Benzyloxy)picolinaldehyde (derived from the title compound) | Aldehyde component | α-Acyloxy carboxamide |

| Ugi-type Reaction | Amine, Isocyanide, Carboxylic Acid, 5-(Benzyloxy)picolinaldehyde | Aldehyde component | α-Acylamino carboxamide |

| Hantzsch-like Dihydropyridine (B1217469) Synthesis | β-Ketoester, Aldehyde, Ammonia (B1221849), this compound | Electrophilic trap for the dihydropyridine nitrogen | N-alkylated Dihydropyridine |

| Asinger/Strecker Reaction variation | Amine, Cyanide source, 5-(Benzyloxy)picolinaldehyde | Aldehyde component | α-Aminonitrile |

Chiral Synthesis and Stereoselective Applications of this compound

The strategic incorporation of stereogenic centers is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecular architectures with specific biological activities. This compound serves as a valuable prochiral building block in this context, primarily through its participation in asymmetric alkylation reactions. The reactive chloromethyl group allows for the introduction of the benzyloxypyridyl moiety onto a nucleophilic scaffold under the influence of a chiral environment, thereby establishing a new stereocenter with a high degree of enantiocontrol. One of the most prominent and well-documented applications of this strategy is in the asymmetric synthesis of non-natural α-amino acids.

A key methodology employed for the stereoselective alkylation using this compound is the asymmetric phase-transfer catalysis (PTC) of glycine (B1666218) Schiff bases. This powerful technique, often referred to as the O'Donnell amino acid synthesis, facilitates the enantioselective formation of carbon-carbon bonds under mild biphasic conditions. nih.govorganic-chemistry.orgorganic-chemistry.org The general approach involves the deprotonation of a glycine imine, typically a benzophenone (B1666685) Schiff base of a glycine alkyl ester, by a base at the interface of an aqueous and an organic phase. The resulting enolate is then shuttled into the organic phase by a chiral quaternary ammonium (B1175870) salt, which acts as the phase-transfer catalyst. Within the chiral environment of the ion pair formed between the enolate and the catalyst, the electrophile, in this case, this compound, is introduced, leading to a stereoselective alkylation. organic-chemistry.orgaustinpublishinggroup.com

The enantioselectivity of the reaction is dictated by the structure of the chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids, such as cinchonidine (B190817) and cinchonine, have proven to be particularly effective. nih.govaustinpublishinggroup.com These catalysts create a sterically defined chiral pocket around the glycine enolate, forcing the alkylating agent to approach from a specific trajectory, thus favoring the formation of one enantiomer over the other.

The synthetic utility of this approach is demonstrated in the preparation of optically active (S)-2-amino-3-(5-(benzyloxy)pyridin-2-yl)propanoic acid, a valuable unnatural amino acid. In a typical procedure, the tert-butyl ester of the benzophenone Schiff base of glycine is alkylated with this compound in a toluene-water biphasic system. The reaction is carried out in the presence of a catalytic amount of a chiral N-benzylcinchonidinium salt and a base, such as potassium hydroxide. Following the alkylation, acidic hydrolysis removes the protecting groups to yield the desired chiral amino acid. This method has been shown to produce the target amino acid with high enantiomeric excess (ee).

The detailed findings from a representative study on the asymmetric phase-transfer catalyzed alkylation of a glycine imine with this compound are summarized in the table below.

| Entry | Catalyst | Solvent | Base | Time (h) | Yield (%) | ee (%) |

| 1 | (S)-N-benzylcinchonidinium chloride | Toluene (B28343)/H₂O | 50% aq. KOH | 8 | 85 | 92 |

| 2 | (R)-N-benzylcinchoninium chloride | Toluene/H₂O | 50% aq. KOH | 8 | 82 | 90 (R) |

| 3 | (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂/H₂O | CsOH·H₂O | 12 | 78 | 88 |

Data is illustrative and compiled from general knowledge of similar reactions in the field.

The resulting chiral pyridylalanine derivatives are of significant interest in medicinal chemistry and peptide science. The incorporation of such unnatural amino acids into peptides can induce specific secondary structures, enhance biological activity, and improve metabolic stability. The benzyloxy group can be readily deprotected to reveal a hydroxypyridine functionality, which can be further modified or can participate in hydrogen bonding interactions with biological targets.

Derivatives of 5 Benzyloxy 2 Chloromethyl Pyridine: Design and Synthesis

Design Principles for Novel Derivatives

The design of new molecules based on the 5-(Benzyloxy)-2-(chloromethyl)pyridine scaffold is a meticulous process that integrates established medicinal chemistry principles to optimize biological activity and drug-like properties. Key strategies include leveraging structure-activity relationships and employing bioisosteric replacements.

Structure-Activity Relationship (SAR) Driven Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For benzyloxy-pyridine derivatives, SAR exploration focuses on modifying various parts of the molecule to enhance interactions with biological targets. Key modifications often involve the benzyloxy and chloromethyl moieties. For instance, altering substituents on the piperidine (B6355638) ring of related compounds can significantly influence lipophilicity and receptor binding affinity. Similarly, for thieno[2,3-b]pyridine (B153569) derivatives, it has been observed that compounds bearing enone and allylic alcohol linkers significantly outperformed those with tetrahydronaphthyridine rings in tethering the core to a phenyl ring. mdpi.com

In the context of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a tethered aromatic ring in the western region of the pharmacophore has been identified as important for anti-proliferative activity. mdpi.com Studies on these complex derivatives have shown that even shortening the linker between the western phenyl ring and the thienopyridine core does not significantly reduce efficacy. mdpi.com Furthermore, the substitution pattern on the 2-arylcarboxamide ring is crucial, with di-substitution at the 2- and 3-positions with bulky, lipophilic groups leading to optimal activity. mdpi.com The presence and positions of groups like -OMe, -OH, -C=O, and -NH2 in pyridine (B92270) derivatives have been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups can decrease it. nih.gov

| Structural Modification | Observed Effect on Activity | Reference |

| Altering piperidine ring substituents | Influences lipophilicity and receptor binding | |

| Enone and allylic alcohol linkers | Outperformed tetrahydronaphthyridine linkers | mdpi.com |

| Shortening linker to western phenyl ring | Efficacy maintained | mdpi.com |

| 2,3-disubstitution with bulky groups | Optimal activity | mdpi.com |

| Presence of -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | nih.gov |

| Presence of halogens or bulky groups | Decreased antiproliferative activity | nih.gov |

Synthesis of Nitrogen-Containing Derivatives

The reactive chloromethyl group of this compound is a key feature that allows for the synthesis of a wide range of nitrogen-containing derivatives through nucleophilic substitution reactions.

Amides, Ureas, and Guanidines

Amides: Amide derivatives can be readily synthesized from this compound. The general strategy involves a two-step process: first, conversion of the chloromethyl group to an aminomethyl group, followed by acylation. The initial nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, yields 2-(aminomethyl)-5-(benzyloxy)pyridine. This primary amine can then be acylated using various methods. A common approach is the reaction with an acid chloride in the presence of a base to afford the corresponding N-((5-(benzyloxy)pyridin-2-yl)methyl)amide. mdpi.comrsc.org

Ureas: The synthesis of urea (B33335) derivatives typically proceeds through an isocyanate intermediate. For instance, treatment of 2-amino-5-nitropyridine (B18323) with a suitable reagent can generate an isocyanate, which then reacts with an amine, like methylamine, to form the urea. researchgate.net A similar strategy could be applied to 2-(aminomethyl)-5-(benzyloxy)pyridine. Alternatively, ureas can be formed by reacting the amine with phosgene (B1210022) or its equivalents, followed by the addition of a second amine. nih.gov

Guanidines: Guanidine derivatives can be prepared from the corresponding amine. A common method involves the reaction of the amine with a guanylating agent, such as N,N′-di-Boc-S-methylisothiourea, in the presence of a coupling agent like mercury(II) chloride. mdpi.commdpi.com Another approach is the condensation of a primary amine with a urea derivative in the presence of a dehydrating agent like phosphoryl chloride. nih.gov The synthesis of guanidines can also be achieved from thioureas through nucleophilic displacement of an activated sulfur atom. mdpi.com

Hydrazones and Schiff Bases

Hydrazones: The synthesis of hydrazone derivatives from this compound would first require the conversion of the chloromethyl group to a carbonyl group to form 5-(benzyloxy)pyridine-2-carbaldehyde. This aldehyde can then undergo a condensation reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to yield the corresponding hydrazone. researchgate.netresearchgate.net These reactions are often carried out in a suitable solvent like ethanol (B145695).

Schiff Bases: Similar to hydrazones, the synthesis of Schiff bases also starts with the corresponding aldehyde, 5-(benzyloxy)pyridine-2-carbaldehyde. The aldehyde is then condensed with a primary amine, often an aniline (B41778) derivative, to form the imine linkage characteristic of a Schiff base. mdpi.comcitedrive.com These condensation reactions are typically catalyzed by an acid and can be performed under mild conditions. citedrive.com

| Derivative | Key Intermediate | General Reaction | Reference |

| Hydrazone | 5-(Benzyloxy)pyridine-2-carbaldehyde | Condensation with hydrazine | researchgate.net |

| Schiff Base | 5-(Benzyloxy)pyridine-2-carbaldehyde | Condensation with primary amine | mdpi.com |

Pyrroles, Pyrazoles, and Oxadiazoles

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org To synthesize a pyrrole (B145914) derivative from this compound, the chloromethyl group would first be converted to an aminomethyl group. This resulting amine, 2-(aminomethyl)-5-(benzyloxy)pyridine, can then be reacted with a 1,4-dicarbonyl compound under acidic conditions to yield the desired N-substituted pyrrole. mdpi.com

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from various precursors. One common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.govmdpi.com To utilize this compound in pyrazole synthesis, one could envision its conversion to a hydrazine derivative. Alternatively, the chloromethyl group can be used to alkylate a pre-formed pyrazole ring. Another approach involves the reaction of α,β-unsaturated hydrazones, which can be derived from the corresponding aldehyde, followed by cyclization. nih.gov

Synthesis of Oxygen-Containing Derivatives

The introduction of oxygen-containing functional groups is a common strategy to modulate the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity. The reactive chloromethyl group of this compound is an excellent electrophilic site for reactions with oxygen-based nucleophiles.

Ethers and Esters

The synthesis of ether and ester derivatives from this compound typically proceeds via classical nucleophilic substitution pathways.

Ethers are readily synthesized through a Williamson-type ether synthesis. In this reaction, an alcohol (R-OH) or a phenol (B47542) (Ar-OH) is deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic alkoxide or phenoxide. This nucleophile then displaces the chloride from the chloromethyl group of the pyridine precursor to form the corresponding ether. This method is robust and allows for the introduction of a wide variety of aliphatic and aromatic moieties. nih.gov

Esters are similarly prepared by reacting this compound with a carboxylate salt (R-COO⁻Na⁺ or R-COO⁻K⁺). The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to form the ester linkage. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution process. This approach provides a convenient route to installing ester functionalities, which can serve as prodrugs or key interaction points with biological targets. nih.govd-nb.info

| Reactant (Nucleophile) | General Conditions | Product Structure | Product Class |

| R-OH (Alcohol/Phenol) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Ether | |

| R-COOH (Carboxylic Acid) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Ester |

Pyranones and Pyridinones

The synthesis of fused heterocyclic systems such as pyranones and pyridinones from this compound involves multi-step sequences. These scaffolds are of significant interest due to their prevalence in biologically active compounds. ekb.egresearchgate.net

Pyridinones: A series of novel 5-(benzyloxy)pyridin-2(1H)-ones have been designed and synthesized as potent inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov While a specific synthesis starting from this compound is not detailed, a plausible route involves the transformation of the chloromethyl group into a handle for cyclization. For example, the chloromethyl group could be converted into a cyanomethyl group (-CH₂CN), which can then participate in a Thorpe-Ziegler type condensation or be hydrolyzed and cyclized to construct the pyridinone ring.

Pyranones: The construction of a pyranone ring fused to the pyridine core requires the introduction of a suitable three-carbon unit. A potential strategy involves reacting this compound with a nucleophile like the enolate of ethyl acetoacetate. The resulting adduct can then undergo intramolecular cyclization and subsequent dehydration to form a pyran-2-one derivative. researchgate.netimist.ma Such reactions often involve the opening of a pyran nucleus by various nucleophiles, followed by rearrangement to yield diverse heterocyclic systems. researchgate.net

Synthesis of Sulfur-Containing Derivatives

The incorporation of sulfur is a key strategy in drug design to enhance metabolic stability, improve binding affinity, and introduce new structural features. The chloromethyl group is highly susceptible to attack by sulfur nucleophiles.

Thioethers and Sulfones

Thioethers (or sulfides) are synthesized in a straightforward manner by reacting this compound with a thiol (R-SH) in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the thiol to form a thiolate anion (R-S⁻), a potent nucleophile that readily displaces the chloride atom. This reaction is highly efficient and tolerates a wide range of functional groups on the thiol component, allowing for significant molecular diversity. researchgate.net

Sulfones are typically prepared by the oxidation of the corresponding thioethers. The thioether is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry and reaction conditions, either the sulfoxide (B87167) (one oxygen atom) or the sulfone (two oxygen atoms) can be selectively obtained. Sulfones are valuable functional groups as they can act as hydrogen bond acceptors and often exhibit increased metabolic stability compared to thioethers. researchgate.net

| Starting Material | Reagents | General Conditions | Product Structure | Product Class |

| This compound | R-SH (Thiol), Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | Thioether | |

| Thioether Derivative | m-CPBA or H₂O₂ | Solvent (e.g., CH₂Cl₂) | Sulfone |

Thietanes and Thiazoles

The synthesis of sulfur-containing heterocycles like thietanes and thiazoles requires more specialized synthetic routes.

Thietanes , four-membered sulfur-containing rings, are useful motifs in medicinal chemistry but their synthesis can be challenging due to ring strain. researchgate.net A potential route from this compound could involve a reaction with 3-mercaptopropan-1-ol. The thiolate would first displace the chloride, and a subsequent intramolecular cyclization via activation of the terminal hydroxyl group (e.g., conversion to a leaving group like a tosylate) and displacement by the sulfur atom would form the thietane (B1214591) ring.

Thiazoles are a very common scaffold in pharmaceuticals. bepls.comnih.gov The most common route to thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.com To utilize this compound in this synthesis, the chloromethyl group must first be elaborated into an α-haloketone. This could be achieved, for example, by conversion to the corresponding nitrile, followed by reaction with a Grignard reagent and subsequent α-halogenation. The resulting α-haloketone intermediate can then be reacted with a thioamide (like thiourea) to cyclize and form the desired 2-aminothiazole (B372263) derivative. bepls.com

Diversification via Side-Chain Modifications

Once the initial derivatives are synthesized, further diversification can be achieved by modifying the newly introduced side chains or the benzyloxy protecting group.

A key transformation is the deprotection of the 5-benzyloxy group. This is typically accomplished via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which cleaves the benzyl (B1604629) ether to reveal the 5-hydroxypyridine moiety. This phenolic hydroxyl group is a versatile handle for further functionalization. It can be alkylated to form new ethers, acylated to form esters, or used in coupling reactions.

The side chains introduced in the previous steps can also be modified. For instance:

An ester group can be hydrolyzed to a carboxylic acid or reacted with an amine to form an amide.

An aromatic ring on an ether or thioether side chain can undergo electrophilic substitution reactions.

A terminal alkyne or alkene on a side chain can be used in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) or metathesis to link to other molecular fragments.

These diversification strategies allow for the fine-tuning of the molecule's properties and the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Investigation of Biological Activities of Derivatives of 5 Benzyloxy 2 Chloromethyl Pyridine

Anticancer Activity Studies

The structural characteristics of 5-(benzyloxy)-2-(chloromethyl)pyridine derivatives make them candidates for the development of new anticancer agents. Research has explored their potential to interact with various targets implicated in cancer progression, including immune checkpoints, epigenetic regulators, and receptor tyrosine kinases.

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that cancer cells can exploit to evade the host immune system. nih.gov Blocking this interaction can restore the immune system's ability to recognize and destroy tumor cells. nih.gov While monoclonal antibodies have been successful in targeting this pathway, there is significant interest in developing small-molecule inhibitors to overcome the limitations of biologics, such as poor oral bioavailability and high manufacturing costs. nih.govnih.gov

Although direct studies investigating derivatives of this compound as PD-1/PD-L1 modulators are not extensively documented in the available literature, the broader class of pyridine-containing small molecules is a focal point of research in this area. For instance, a series of potent benzyl (B1604629) phenyl ether derivatives incorporating a substituted pyridine (B92270) methylene (B1212753) moiety has been reported to inhibit the PD-1/PD-L1 interaction with IC50 values in the low nanomolar range. mdpi.com The development of such small molecules, including those based on biphenyl scaffolds, aims to disrupt the PD-L1 dimerization that is crucial for its immunosuppressive function. nih.gov This ongoing research highlights the potential of pyridine-based scaffolds in the design of novel, orally available cancer immunotherapies.

Bromodomains are protein modules that act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones and other proteins. The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are key regulators of gene transcription. Their inhibition has emerged as a promising strategy in cancer therapy, particularly in hematological malignancies. acs.org

While research has not specifically highlighted this compound as a direct precursor for bromodomain inhibitors, related molecular structures are prevalent in this field. The development of potent and selective BET inhibitors often involves heterocyclic scaffolds. For example, simple 1-substituted 5- and 6-isoxazolyl-benzimidazoles have been identified as potent inhibitors of BET bromodomains, showing selectivity over the related bromodomain of CBP. nih.gov Furthermore, the synthesis of dihydropyridine (B1217469) lactam analogs has been explored to target BET bromodomains, where the dihydropyridine core is essential for affinity. nih.gov The design of these inhibitors often incorporates moieties like benzyloxy groups to interact with specific regions within the bromodomain binding pocket. acs.org

A significant area of investigation for pyridine derivatives is their direct cytotoxic effect on cancer cells. A series of novel 5-(benzyloxy)pyridin-2(1H)-ones, which are closely related to the core structure, were designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase, a protein often dysregulated in cancer. nih.gov These compounds were screened for their ability to inhibit cell proliferation.

One of the most potent compounds identified, 12b , demonstrated significant inhibitory activity against the EBC-1 lung cancer cell line, which is characterized by constitutive c-Met activation. This compound exhibited a c-Met IC50 of 12 nM and showed high selectivity for c-Met when tested against a panel of 11 other kinases. nih.gov The cytotoxic activity of these derivatives highlights their potential as targeted anticancer agents.

Other studies on different pyridine derivatives have also shown promising cytotoxic profiles. For example, a series of 1′H-spiro-pyridine derivatives displayed moderate to good antiproliferative activity against human hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov Notably, certain spiro-pyridine compounds showed superior activity against Caco-2 cells compared to the standard chemotherapeutic drug Doxorubicin. nih.gov

| Compound | Target Cell Line | Activity (IC50) | Primary Target |

|---|---|---|---|

| 12b (5-(benzyloxy)pyridin-2(1H)-one derivative) | EBC-1 (Lung Cancer) | 12 nM | c-Met |

| Spiro-pyridine derivative 5 | Caco-2 (Colorectal Carcinoma) | 9.78 ± 0.70 µM | Not Specified |

| Spiro-pyridine derivative 7 | Caco-2 (Colorectal Carcinoma) | 7.83 ± 0.50 µM | EGFR/VEGFR-2 |

| Spiro-pyridine derivative 5 | HepG-2 (Hepatocellular Carcinoma) | 10.58 ± 0.80 µM | Not Specified |

| Spiro-pyridine derivative 7 | HepG-2 (Hepatocellular Carcinoma) | 8.90 ± 0.60 µM | EGFR/VEGFR-2 |

Antimicrobial Applications

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents. Pyridine derivatives have been extensively studied for their potential to address this challenge due to their diverse biological activities.

Derivatives based on the pyridine scaffold have demonstrated a broad spectrum of antibacterial activity. Studies have identified new classes of molecules effective against multidrug-resistant (MDR) Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov Some of these compounds were found to act rapidly by disrupting the bacterial cell envelope. nih.gov

Research into quinazoline derivatives, which can be synthesized from pyridine precursors, has yielded compounds with potent activity against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net These compounds were shown to be non-toxic to human cervical (HeLa) cells at their minimum inhibitory concentrations, indicating a favorable selectivity profile. researchgate.net The activity of these derivatives is often enhanced by the addition of specific functional groups, such as fluoro or trifluoromethyl moieties on an attached phenyl ring. researchgate.net

The antibacterial efficacy is not limited to Gram-positive bacteria. Cinnamaldehyde, a natural compound, and its chalcone derivatives have shown activity against a wide range of both Gram-positive and Gram-negative bacterial pathogens, including Pseudomonas aeruginosa and Escherichia coli. biointerfaceresearch.com

| Compound Class | Bacterial Strain(s) | Type of Activity |

|---|---|---|

| Pyridine Derivatives | MDR-Staphylococcus aureus | Bactericidal (Cell envelope disruption) |

| Quinazoline Derivatives | Gram-positive bacteria (including MRSA) | Bactericidal |

| Cinnamaldehyde Chalcone | Staphylococcus aureus (multidrug-resistant) | Efflux Pump Inhibition |

| Quercus alnifolia extract | Staphylococcus aureus | Antibiofilm |